2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
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Description
Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) is a chlorinated phenolic antibacterial compound found as an active ingredient in many personal care and household products .
Synthesis Analysis
The synthesis of 2-(2,4-dichlorophenoxy)propionic acid can be achieved through the esterification reaction of 2,4-dichlorophenol and propionic acid. The reaction occurs under alkaline conditions, with triethylamine or potassium carbonate often used as catalysts .Chemical Reactions Analysis
The 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP)-degrading bacterial strain MH was isolated after numerous subcultivations of a mixed culture obtained by soil-column enrichment .Physical and Chemical Properties Analysis
2-(2,4-dichlorophenoxy)propionic acid is a white solid with a special chlorobenzene and ester smell. It has high thermal stability and chemical stability at room temperature. It is slightly soluble in chloroform and methanol .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors in the body
Mode of Action
It’s known that similar compounds can act as orthosteric agonists, meaning they bind to the same site as the endogenous ligand and mimic its effects . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to confirm this.
Biochemical Pathways
Similar compounds have been found to influence various cellular and molecular events, including proliferation and activation of certain cell types
Pharmacokinetics
It’s known that similar compounds can accumulate in certain organs, such as the liver . The bioavailability of the compound would be influenced by these properties, but more research is needed to determine the specifics.
Result of Action
The compound may promote the proliferation and activation of certain cell types, such as hepatocytes and hepatic stellate cells (HSC), leading to fibrosis in the liver . Other changes, such as endothelial cell dysfunction and angiogenesis, increased fibrotic features in B cells, and M2 phenotype skewed macrophages, might also contribute to the progression of liver fibrosis .
Safety and Hazards
2-(2,4-dichlorophenoxy)propionic acid is an organic compound and its toxicity and irritability should be noted. Contact with skin and eyes may cause irritation or injury. During operation and storage, direct contact should be avoided. Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when using it .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O2/c1-9-4-14-18-6-11(7-21(14)20-9)19-15(22)8-23-13-3-2-10(16)5-12(13)17/h2-7H,8H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRJMMEOJQSLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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